4-(dimethylamino)-N-[4-(pyrrolidin-1-yl)but-2-yn-1-yl]benzamide
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Overview
Description
4-(dimethylamino)-N-[4-(pyrrolidin-1-yl)but-2-yn-1-yl]benzamide is a synthetic organic compound known for its diverse applications in scientific research. This compound features a benzamide core with a dimethylamino group and a pyrrolidinyl butynyl side chain, making it a versatile molecule in various chemical reactions and applications.
Mechanism of Action
Mode of Action
It is known that the compound has a significant impact on the protonation degree of dmap derivatives, especially in the case of protonation of the 4-(dimethylamino)-1-(2,3,5,6-tetrafluoropyridin-4-yl)pyridinium cation .
Action Environment
The compound’s action, efficacy, and stability can be influenced by environmental factors. For instance, it has been found that temperature has a significant impact on the protonation degree of DMAP derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(dimethylamino)-N-[4-(pyrrolidin-1-yl)but-2-yn-1-yl]benzamide typically involves multi-step organic reactions. One common method includes the reaction of 4-(dimethylamino)benzoyl chloride with 4-(pyrrolidin-1-yl)but-2-yn-1-amine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine in an inert solvent like dichloromethane. The mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing automated reactors and continuous flow systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-(dimethylamino)-N-[4-(pyrrolidin-1-yl)but-2-yn-1-yl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like sodium azide in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of azides or other substituted derivatives.
Scientific Research Applications
4-(dimethylamino)-N-[4-(pyrrolidin-1-yl)but-2-yn-1-yl]benzamide is utilized in various fields of scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in click chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, including as an anticholinergic agent.
Industry: Employed in the development of corrosion inhibitors and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
1,1-Diphenyl-4-(pyrrolidin-1-yl)but-2-yn-1-ol:
4-(dimethylamino)-1-(prop-2-yn-1-yl)pyridin-1-ium Iodide: Used as a corrosion inhibitor.
Uniqueness
4-(dimethylamino)-N-[4-(pyrrolidin-1-yl)but-2-yn-1-yl]benzamide stands out due to its unique combination of functional groups, which confer distinct reactivity and versatility in various applications. Its ability to participate in multiple types of chemical reactions and its potential biological activity make it a valuable compound in research and industry .
Properties
IUPAC Name |
4-(dimethylamino)-N-(4-pyrrolidin-1-ylbut-2-ynyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O/c1-19(2)16-9-7-15(8-10-16)17(21)18-11-3-4-12-20-13-5-6-14-20/h7-10H,5-6,11-14H2,1-2H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAJALYZKWBQNPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)NCC#CCN2CCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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